(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine is a complex organic compound belonging to the class of heterocycles, specifically pyrazines and pyrrolidines. This compound features a unique bicyclic structure that includes a pyrazine ring fused with a pyrrolidine moiety, making it of significant interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical methods involving reactions of simpler precursors. It is primarily studied in the context of its pharmacological properties and potential applications in drug development.
This compound is classified as a bicyclic heterocyclic compound. It falls under the broader category of nitrogen-containing heterocycles, which are known for their diverse biological activities and roles in pharmaceutical chemistry.
The synthesis of (8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine typically involves multi-step synthetic routes. Common methods include:
One notable synthesis method includes the use of hydrazine derivatives and diketones to form the pyrazine core, followed by subsequent cyclization to introduce the pyrrolidine ring. The yields and stereoselectivity of these reactions are often optimized through careful control of reaction conditions such as temperature and solvent choice.
The molecular structure of (8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine can be depicted as follows:
The compound can undergo various chemical reactions typical for heterocycles, including:
Specific reaction conditions such as temperature, pressure, and catalysts can significantly influence the outcomes. For instance, copper-catalyzed cycloadditions have been successfully employed to yield various derivatives from this compound.
The mechanism of action for (8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine is not fully elucidated but is believed to involve:
Pharmacological studies indicate that derivatives of this compound exhibit activities such as inhibition of certain kinases or modulation of neurotransmitter receptors, suggesting potential therapeutic applications.
The applications of (8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine extend into several fields:
The investigation of bicyclic nitrogen-containing alkaloids began in the 19th century with the isolation of foundational scaffolds like atropine (1833) and cocaine (1860). These early discoveries established the pharmacological significance of tropane alkaloids, characterized by their 8-azabicyclo[3.2.1]octane core [2] [4]. Pyrrolo[1,2-a]pyrazine derivatives emerged later as structurally distinct analogues, replacing the classical tropane bridge with a diazabicyclic framework. The specific compound (8aS)-3,3-dimethyloctahydropyrrolo[1,2-a]pyrazine represents an advanced synthetic target within this class, designed to probe stereochemical and steric effects on bioactivity [1].
Early synthetic routes to such bicyclic systems relied on classical condensation reactions, exemplified by Robert Robinson’s 1917 biomimetic tropinone synthesis—a multicomponent Mannich reaction enabling cyclization without enzymatic mediation [5]. However, traditional methods faced limitations in accessing N-arylated derivatives and controlling stereochemistry at the bridgehead carbon. The 21st century saw innovations in radical annulation chemistry, such as visible-light photoredox catalysis, which enabled efficient [3+3] cyclizations between N,N-dialkylanilines and acrylate derivatives. This method proved pivotal for constructing sterically congested pyrrolopyrazines like the title compound, overcoming diastereoselectivity challenges inherent in ionic approaches [5].
Table 1: Key Historical Milestones in Bicyclic Alkaloid Chemistry
Year | Discovery/Synthesis | Significance |
---|---|---|
1833 | Isolation of atropine | First tropane alkaloid characterized; revealed anticholinergic scaffold |
1917 | Robinson tropinone synthesis | Biomimetic [3+3] annulation strategy for tropanes |
2022 | Radical [3+3] annulation protocol | Enabled stereoselective synthesis of N-arylated pyrrolo[1,2-a]pyrazine derivatives |
The core structure of (8aS)-3,3-dimethyloctahydropyrrolo[1,2-a]pyrazine comprises a fused pyrrolidine-pyrazine bicyclic system with defined stereochemistry at C8a. Its octahydro designation confirms complete saturation, while the (S)-configuration at the bridgehead carbon induces distinct three-dimensional topology critical for molecular recognition [1]. Key structural features include:
Table 2: Structural Comparison of Representative Bicyclic Alkaloid Cores
Scaffold | Ring System | Key Substitutions | Bioactivity Relevance |
---|---|---|---|
Tropane (e.g., cocaine) | 8-Azabicyclo[3.2.1]octane | C3 ester/carbonyl | CNS penetration; neurotransmitter reuptake inhibition [4] |
Homotropane (e.g., adaline) | 9-Azabicyclo[3.3.1]nonane | C2 hydroxymethyl | Insecticidal defense alkaloids [5] |
Pyrrolo[1,2-a]pyrazine | 3,8-Diazabicyclo[3.3.0]octane | C3 gem-dimethyl | Enhanced rigidity for receptor binding studies [1] [3] |
The stereochemical integrity of (8aS)-3,3-dimethyloctahydropyrrolo[1,2-a]pyrazine is preserved through its unique cis-fused ring junction, which differs from the trans-decalin-like fusion in tropanes. This compact architecture—verified via X-ray crystallography of related compounds—enables precise vectorial display of pharmacophores toward biological targets, notably G-protein-coupled receptors (GPCRs) and enzymes [3] [5]. The gem-dimethyl group further stabilizes this conformation through gauche effects, making it a strategic synthon for medicinal chemistry optimization [1].
Table 3: Characterized Identifiers for (8aS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₈N₂ | [1] |
SMILES | CC1(C)NC[C@H]2N(CCC2)C1 | [1] |
InChI Key | WWFPGQRZMHDQJL-QMMMGPOBSA-N | [1] |
Storage Class | Combustible Solids (Code 11) | [1] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1